molecular formula C5H2Cl3NO2 B12695875 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- CAS No. 339152-94-2

1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)-

Cat. No.: B12695875
CAS No.: 339152-94-2
M. Wt: 214.43 g/mol
InChI Key: GXWFWFCTVZDOHM-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- is a chemical compound with significant interest in various scientific fields It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both chlorine and dichloromethyl functional groups

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- can be achieved through several routes. One common method involves the chlorination of 1H-Pyrrole-2,5-dione using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process. Industrial production methods may involve large-scale chlorination reactions with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or proteins. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- can be compared with other similar compounds, such as:

    1H-Pyrrole-2,5-dione: The parent compound without the chlorine and dichloromethyl groups.

    3-Chloro-1H-pyrrole-2,5-dione: A derivative with only one chlorine atom.

    1H-Pyrrole-2,5-dione, 3,4-dichloro-: A compound with two chlorine atoms but no dichloromethyl group.

The presence of the dichloromethyl group in 1H-Pyrrole-2,5-dione, 3-chloro-4-(dichloromethyl)- imparts unique chemical properties and reactivity, making it distinct from its analogs.

Properties

CAS No.

339152-94-2

Molecular Formula

C5H2Cl3NO2

Molecular Weight

214.43 g/mol

IUPAC Name

3-chloro-4-(dichloromethyl)pyrrole-2,5-dione

InChI

InChI=1S/C5H2Cl3NO2/c6-2-1(3(7)8)4(10)9-5(2)11/h3H,(H,9,10,11)

InChI Key

GXWFWFCTVZDOHM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)NC1=O)Cl)C(Cl)Cl

Origin of Product

United States

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